

Physical and chemical properties of Erythronolide B

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An In-depth Technical Guide to the Physical and Chemical Properties of Erythronolide B

Introduction

Erythronolide B is a macrolide and a key intermediate in the biosynthesis of erythromycin, a widely used antibiotic.[1][2] As the aglycone precursor to erythromycin, its structural and physicochemical properties are of significant interest to researchers in natural product synthesis, medicinal chemistry, and drug development. Understanding these properties is crucial for the development of novel antibiotic derivatives and for optimizing fermentation and purification processes. This guide provides a comprehensive overview of the known physical and chemical characteristics of **Erythronolide B**, detailed experimental protocols for their determination, and visualizations of key experimental workflows and its biosynthetic origin.

Physical and Chemical Properties

The fundamental physical and chemical properties of **Erythronolide B** are summarized in the table below. These values are critical for its handling, characterization, and further chemical modification.



Property	Value	Source(s)
Molecular Formula	C21H38O7	[3][4][5]
Molecular Weight	402.52 g/mol	[3][4][5]
IUPAC Name	(3R,4S,5S,6R,7R,9R,11R,12S, 13R,14R)-14-ethyl-4,6,7,12- tetrahydroxy-3,5,7,9,11,13- hexamethyl- oxacyclotetradecane-2,10- dione	[3]
CAS Number	3225-82-9	[3][4][5]
Appearance	White solid	[4]
Boiling Point	576.2 ± 50.0 °C (Predicted)	[4][5]
Density	1.069 ± 0.06 g/cm ³ (Predicted)	[4][5]
Flash Point	192.2 °C	[4]
рКа	13.81 ± 0.70 (Predicted)	[5]
LogP	1.29520	[4]
Vapor Pressure	0.0 ± 3.6 mmHg at 25°C (Predicted)	[4]
Refractive Index	1.473	[4]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of **Erythronolide B**.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which **Erythronolide B** transitions from a solid to a liquid state, which is a key indicator of purity.[6]

Materials:



- Erythronolide B (dry, powdered)
- Capillary tubes (one end sealed)
- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6]
- Mortar and pestle
- Sample packing wire or dropping tube[7][8]

Procedure:

- Sample Preparation: Ensure the **Erythronolide B** sample is completely dry and finely powdered using a mortar and pestle.[9]
- Capillary Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.
- Sample Packing: Tap the sealed bottom of the capillary tube on a hard surface, or drop it through a long glass tube, to compact the sample into a dense column of 2-3 mm at the bottom.[7][8]
- Measurement (Initial): Place the capillary tube in the heating block of the melting point apparatus. Heat the sample rapidly (10-20 °C/min) to find an approximate melting range.
 Allow the apparatus to cool.[7]
- Measurement (Accurate): Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[6]
- Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting point is reported as the range T₁ - T₂.[6][8]

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of **Erythronolide B** in an aqueous medium, a critical parameter for predicting its bioavailability.[10]



Materials:

- Erythronolide B (solid, pure form)
- Aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and purified water[11]
- Vials with screw caps
- Shaking incubator or orbital shaker set to 25 °C or 37 °C[10][11]
- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF)
- Validated analytical method (e.g., HPLC-UV, LC-MS/MS)[12]

Procedure:

- Sample Preparation: Add an excess amount of solid **Erythronolide B** to a vial containing a known volume of the desired aqueous medium. The presence of undissolved solid is necessary to ensure saturation is reached.[10]
- Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 37 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium.[10][11]
- Phase Separation: After incubation, confirm the presence of undissolved solid. Separate the solid from the solution by centrifuging the vials at high speed.[10]
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the supernatant through a syringe filter that does not bind the compound to remove any remaining microparticles.[10]
- Quantification: Dilute the filtered supernatant with an appropriate solvent and analyze the
 concentration of dissolved Erythronolide B using a validated analytical method like HPLC or
 LC-MS/MS.[10][12]



 Analysis: The determined concentration represents the equilibrium solubility of Erythronolide B under the tested conditions. The experiment should be performed in triplicate.[10]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of **Erythronolide B**'s ionizable groups. Since **Erythronolide B** is a weak acid due to its hydroxyl groups, this value helps predict its charge state at different pH values.

Materials:

- Erythronolide B
- Calibrated pH meter and electrode
- Burette
- Standardized strong base (e.g., 0.1 M NaOH)
- Solvent (e.g., water, or a water-cosolvent mixture if solubility is low)
- Stir plate and stir bar

Procedure:

- Solution Preparation: Dissolve a precisely weighed amount of Erythronolide B in a known volume of solvent.
- Titration Setup: Place the solution in a beaker with a stir bar and immerse the pH electrode. Position the burette containing the standardized NaOH solution above the beaker.
- Initial Measurement: Record the initial pH of the **Erythronolide B** solution.
- Titration: Add the NaOH solution in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.



- Data Collection: Continue the titration past the equivalence point, where a sharp change in pH is observed.
- Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The
 equivalence point is the midpoint of the steepest part of the curve. The half-equivalence point
 is the volume of NaOH that is half of the volume at the equivalence point.
- pKa Calculation: According to the Henderson-Hasselbalch equation, the pH at the halfequivalence point is equal to the pKa of the weak acid.[13][14]

Spectroscopic and Spectrometric Analysis Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Erythronolide B**.

Protocol (Thin Solid Film Method):

- Dissolve a small amount (approx. 5-10 mg) of **Erythronolide B** in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[15][16]
- Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[16]
- Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[15][16]
- Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed carbon-hydrogen framework of **Erythronolide B**, including stereochemistry.

Protocol (1H and 13C NMR):

• Sample Preparation: Dissolve 5-10 mg of **Erythronolide B** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.



- Data Acquisition: Acquire standard 1D spectra (¹H, ¹³C) and 2D spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.[17] 2D experiments are crucial for assigning the complex spin systems and stereocenters in the molecule.[17][18]
- Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and correlations, which are then used to assemble the complete molecular structure.

Mass Spectrometry (MS)

Objective: To determine the exact mass of **Erythronolide B** and to study its fragmentation patterns for structural confirmation.

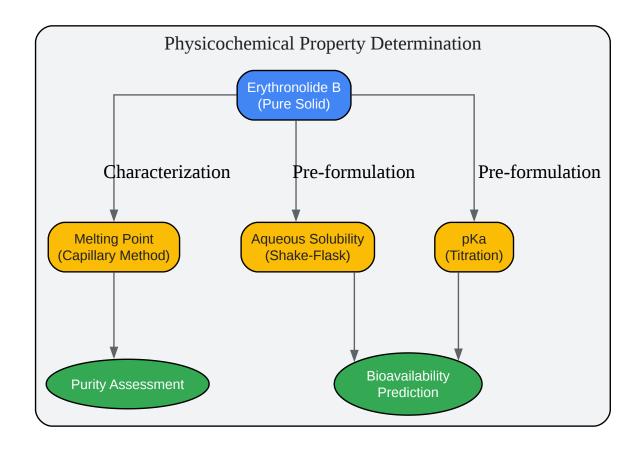
Protocol (LC-MS/MS):

- Sample Preparation: Prepare a dilute solution of **Erythronolide B** in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid).[19]
- Instrumentation: Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source in positive ion mode. [19][20]
- Data Acquisition: Infuse the sample into the mass spectrometer. Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]+.
- Fragmentation Analysis: Select the [M+H]⁺ ion for collision-activated dissociation (CAD) or other fragmentation techniques to generate a product ion spectrum (MS/MS).[21][22] The fragmentation pattern, characterized by losses of water and other neutral fragments, provides structural information.[21][23]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of **Erythronolide B**.

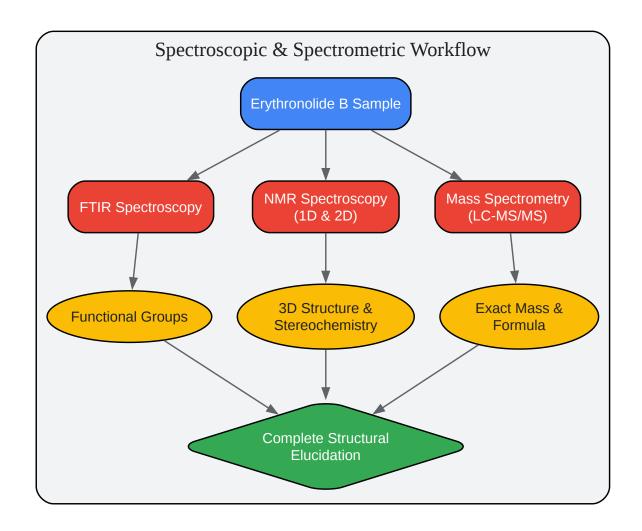




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Workflow for Physicochemical Characterization.

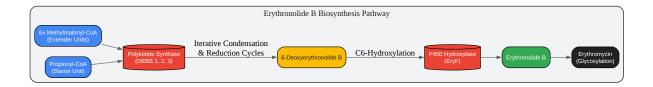




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Workflow for Structural Elucidation.





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Simplified Biosynthesis of **Erythronolide B**.

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